4-(2-Bromophenoxy)-6-chloropyrimidine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-(2-bromophenoxy)-6-chloropyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2O/c11-7-3-1-2-4-8(7)15-10-5-9(12)13-6-14-10/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJJXSGEIKCUEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC(=NC=N2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
4-(2-Bromophenoxy)-6-chloropyrimidine CAS 1251309-04-2 properties
An In-Depth Technical Guide to 4-(2-Bromophenoxy)-6-chloropyrimidine (CAS 1251309-04-2): A Key Intermediate in Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] 4-(2-Bromophenoxy)-6-chloropyrimidine is a highly functionalized pyrimidine derivative that serves as a versatile building block for the synthesis of complex molecules, particularly in the development of targeted therapies. Its strategic arrangement of reactive sites—a chloro group susceptible to nucleophilic substitution and a bromo-functionalized phenyl ring ready for cross-coupling reactions—offers chemists a powerful tool for constructing diverse molecular libraries. This guide provides an in-depth technical overview of its properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.
PART 1: Physicochemical and Spectroscopic Profile
The precise physicochemical properties of 4-(2-Bromophenoxy)-6-chloropyrimidine are not widely published in standard chemical databases. However, based on its structure and data from closely related analogues, we can establish a reliable profile.
Physicochemical Properties
The following table summarizes the key computed and expected properties for this compound.
| Property | Value | Source/Method |
| CAS Number | 1251309-04-2 | - |
| Molecular Formula | C₁₀H₆BrClN₂O | Calculated |
| Molecular Weight | 285.53 g/mol | Calculated |
| Appearance | Expected to be an off-white to pale yellow solid | Analog Comparison |
| Solubility | Expected to be soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, EtOAc) and poorly soluble in water. | Analog Comparison |
| Melting Point | Not reported; likely >100 °C based on similar structures. | Analog Comparison |
| Boiling Point | Not reported; decomposition expected at high temperatures. | Analog Comparison |
Spectroscopic Characterization
While specific spectra for this compound are not publicly available, its structure allows for a confident prediction of its key spectroscopic signatures.
-
¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (approx. 7.0-8.8 ppm). Key signals would include a singlet for the C5-H of the pyrimidine ring (likely downfield, ~8.8 ppm), a singlet for the C2-H of the pyrimidine ring (~8.6 ppm), and a multiplet system for the four protons on the bromophenyl ring.
-
¹³C NMR: The carbon NMR would show ten distinct signals. The pyrimidine carbons would appear downfield, with C4 and C6 being the most deshielded due to their attachment to electronegative atoms (O, Cl, and ring nitrogens).
-
Mass Spectrometry (MS): The mass spectrum would be characterized by a distinctive isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). This would result in a cluster of peaks for the parent ion around m/z 284, 286, and 288.
PART 2: Synthesis and Reactivity
The synthesis of 4-(2-Bromophenoxy)-6-chloropyrimidine is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the differential reactivity of the chlorine atoms on a dichloropyrimidine precursor.
Synthetic Rationale and Causality
The pyrimidine ring is electron-deficient, which activates its halogen substituents toward nucleophilic attack. In 4,6-dichloropyrimidine, both chlorine atoms are activated; however, sequential and selective substitution is readily achievable. The introduction of the first substituent, the 2-bromophenoxide, proceeds via an SNAr mechanism. A strong, non-nucleophilic base is required to deprotonate the 2-bromophenol, forming the corresponding phenoxide. This phenoxide is a potent nucleophile that readily attacks one of the electrophilic carbon centers (C4 or C6) of the pyrimidine ring, displacing a chloride ion.
Detailed Synthetic Protocol
This protocol describes a robust method for the laboratory-scale synthesis of the title compound.
Reaction: 4,6-Dichloropyrimidine + 2-Bromophenol → 4-(2-Bromophenoxy)-6-chloropyrimidine
Materials:
-
4,6-Dichloropyrimidine (1.0 eq)
-
2-Bromophenol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous DMF.
-
Phenoxide Formation: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) to the DMF. Stir the suspension.
-
Slowly add a solution of 2-bromophenol (1.0 eq) in anhydrous DMF via the dropping funnel over 20-30 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium 2-bromophenoxide.
-
Nucleophilic Substitution: Add a solution of 4,6-dichloropyrimidine (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully quench by pouring it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield 4-(2-Bromophenoxy)-6-chloropyrimidine.
Workflow Diagram
Caption: Synthetic workflow for 4-(2-Bromophenoxy)-6-chloropyrimidine.
Reactivity Profile
The resulting molecule is a bifunctional intermediate. The remaining chlorine atom at the C6 position is still activated for further SNAr reactions, for example, with amines or other nucleophiles.[3] Additionally, the bromo group on the phenyl ring provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, allowing for the introduction of a wide variety of substituents.
PART 3: Applications in Drug Discovery
The utility of 4-(2-Bromophenoxy)-6-chloropyrimidine lies in its capacity to serve as a scaffold for building molecules with high structural complexity and tailored biological activity.
Role as a Core Intermediate
This compound is an excellent example of a "privileged scaffold" intermediate. Its structure is analogous to key intermediates used in the synthesis of potent therapeutics. For instance, the synthesis of Macitentan, a dual endothelin receptor antagonist, involves the sequential substitution of a dichloropyrimidine core, first with an ethylene glycol side chain and then with a sulfonamide.[4][5][6] The title compound provides a similar platform where the 2-bromophenoxy moiety can serve as a crucial binding element for a biological target, while the C6-chloro position allows for the attachment of solubilizing groups or other pharmacophores.
Versatility in Lead Optimization
During a drug development campaign, the ability to rapidly generate analogues is paramount. 4-(2-Bromophenoxy)-6-chloropyrimidine is ideally suited for this purpose. The two distinct reactive sites can be addressed with orthogonal chemistries, allowing for systematic exploration of the chemical space around the pyrimidine core. This dual functionality enables chemists to fine-tune properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Diagram of Synthetic Potential
Sources
- 1. Targeting pyrimidine synthesis accentuates molecular therapy response in glioblastoma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Stability of 4-(2-bromophenoxy)-6-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-bromophenoxy)-6-chloropyrimidine is a key intermediate in the synthesis of various biologically active molecules, particularly in the pharmaceutical industry. Its structural features, a substituted pyrimidine ring linked to a brominated phenoxy group, make it a versatile building block. However, these same features contribute to its potential for chemical degradation under various environmental and process conditions. A thorough understanding of the chemical stability of this compound is paramount for ensuring the quality, safety, and efficacy of any resulting drug substance.
This technical guide provides a comprehensive overview of the chemical stability of 4-(2-bromophenoxy)-6-chloropyrimidine. It delves into the intrinsic reactivity of its functional moieties, explores the primary degradation pathways under forced conditions, and outlines robust analytical methodologies for stability assessment. The insights provided herein are intended to empower researchers and drug development professionals to make informed decisions regarding the handling, storage, formulation, and analytical control of this important synthetic intermediate.
I. Physicochemical Properties and Intrinsic Stability
4-(2-bromophenoxy)-6-chloropyrimidine is a crystalline solid. Its stability is intrinsically linked to the electronic nature of its constituent parts: the electron-deficient pyrimidine ring and the substituted phenoxy group. The two nitrogen atoms in the pyrimidine ring withdraw electron density, making the carbon atoms, particularly at positions 2, 4, and 6, susceptible to nucleophilic attack. The chlorine atom at the 6-position is a good leaving group, further enhancing the reactivity of this site. The ether linkage, while generally stable, can be susceptible to cleavage under harsh acidic or basic conditions. The bromophenyl moiety can be prone to photolytic degradation.
General Handling and Storage Recommendations:
To maintain the integrity of 4-(2-bromophenoxy)-6-chloropyrimidine, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture. It should be kept away from strong acids, bases, and oxidizing agents.
II. Potential Degradation Pathways
Forced degradation studies are essential to elucidate the potential degradation pathways of a molecule. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions. The primary degradation pathways for 4-(2-bromophenoxy)-6-chloropyrimidine are predicted to be hydrolysis, oxidation, and photolysis.
A. Hydrolytic Degradation
Hydrolysis is a major degradation pathway for compounds containing susceptible functional groups like the chloropyrimidine moiety. The rate and products of hydrolysis are highly dependent on the pH of the medium.
-
Acidic Hydrolysis: Under acidic conditions, the primary site of hydrolytic attack is the C6-Cl bond of the pyrimidine ring. Protonation of a ring nitrogen atom can further activate the ring towards nucleophilic attack by water. This leads to the formation of 4-(2-bromophenoxy)-6-hydroxypyrimidine. Cleavage of the ether linkage is also possible under strong acidic conditions, which would yield 2-bromophenol and 4-chloro-6-hydroxypyrimidine.
-
Neutral Hydrolysis: In neutral conditions, the rate of hydrolysis is generally slower compared to acidic or basic conditions. However, over extended periods, hydrolysis of the C6-Cl bond to the corresponding hydroxyl derivative can still occur.
-
Alkaline Hydrolysis: Under basic conditions, the C6-Cl bond is readily susceptible to nucleophilic substitution by hydroxide ions, leading to the formation of 4-(2-bromophenoxy)-6-hydroxypyrimidine. Strong basic conditions may also promote cleavage of the ether linkage.
Proposed Hydrolytic Degradation Pathway
Caption: Proposed hydrolytic degradation pathways.
B. Oxidative Degradation
Oxidative degradation can be initiated by various oxidizing agents, such as hydrogen peroxide. The pyrimidine ring and the phenoxy moiety are both susceptible to oxidation.
Potential oxidative degradation products could include N-oxides of the pyrimidine ring, hydroxylated derivatives of the aromatic rings, and cleavage of the ether linkage. The specific products formed will depend on the nature of the oxidizing agent and the reaction conditions. For instance, biomimetic drug degradation studies often utilize catalysts and oxidants like H₂O₂ to simulate metabolic pathways, which can involve reactions like epoxidation, hydroxylation, and dealkylation[1].
Proposed Oxidative Degradation Pathway
Caption: Proposed oxidative degradation pathways.
C. Photolytic Degradation
Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of 4-(2-bromophenoxy)-6-chloropyrimidine. Brominated aromatic compounds are known to be susceptible to photolysis, which often proceeds via cleavage of the carbon-bromine bond.
The primary photolytic degradation pathway is expected to be the reductive debromination of the bromophenyl ring, leading to the formation of 4-phenoxy-6-chloropyrimidine. The rate of photodegradation can be influenced by the solvent and the presence of photosensitizers.
Proposed Photolytic Degradation Pathway
Caption: Proposed photolytic degradation pathway.
III. Experimental Protocols for Stability Assessment
A robust stability-indicating analytical method is crucial for accurately assessing the stability of 4-(2-bromophenoxy)-6-chloropyrimidine and quantifying its degradation products. A combination of High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (MS) is the recommended approach.
A. Forced Degradation Study Protocol
The following is a general protocol for conducting forced degradation studies. The specific conditions may need to be optimized based on the observed degradation.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 4-(2-bromophenoxy)-6-chloropyrimidine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently (e.g., 60°C) for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a specified time. Also, heat the stock solution at a specified temperature.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm and 365 nm) and visible light in a photostability chamber, as per ICH Q1B guidelines[2]. A dark control sample should be run in parallel.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC-UV/MS method.
B. Stability-Indicating HPLC-MS Method
A reverse-phase HPLC method coupled with a mass spectrometer is ideal for separating the parent compound from its degradation products and for their identification.
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid for better peak shape and ionization).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (determined by UV scan) and Mass Spectrometry (ESI in positive and negative ion modes).
Method Validation: The stability-indicating method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
IV. Data Presentation and Interpretation
The results of the forced degradation studies should be presented in a clear and organized manner to facilitate interpretation.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | % Degradation of Parent | Major Degradation Products (and % Area) |
| 0.1 M HCl, 80°C | 24 h | [Insert Data] | 4-(2-bromophenoxy)-6-hydroxypyrimidine ([Insert Data]) |
| 0.1 M NaOH, 60°C | 8 h | [Insert Data] | 4-(2-bromophenoxy)-6-hydroxypyrimidine ([Insert Data]) |
| 3% H₂O₂, RT | 24 h | [Insert Data] | [Insert Data] |
| Dry Heat, 105°C | 48 h | [Insert Data] | [Insert Data] |
| Photolysis (ICH) | - | [Insert Data] | 4-phenoxy-6-chloropyrimidine ([Insert Data]) |
(Note: The data in this table is illustrative and should be replaced with actual experimental results.)
Interpretation:
-
The percentage of degradation of the parent compound under each stress condition provides a quantitative measure of its stability.
-
The identification of major degradation products by MS helps to confirm the proposed degradation pathways.
-
Mass balance should be calculated to ensure that all degradation products have been accounted for.
V. Conclusion
The chemical stability of 4-(2-bromophenoxy)-6-chloropyrimidine is a critical parameter that influences its suitability as a pharmaceutical intermediate. This guide has outlined the key factors affecting its stability, proposed the most likely degradation pathways under hydrolytic, oxidative, and photolytic stress, and provided a framework for experimental stability assessment.
A comprehensive understanding of the degradation profile of this compound enables the implementation of appropriate control strategies throughout the drug development process. This includes defining suitable storage and handling conditions, developing robust manufacturing processes that minimize degradation, and establishing meaningful specifications for the drug substance and drug product. By proactively addressing the chemical stability of 4-(2-bromophenoxy)-6-chloropyrimidine, researchers and developers can ensure the quality and safety of the final pharmaceutical product.
References
-
U.S. National Library of Medicine. PubChem. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q1B Photostability Testing of New Drug Substances and Products. [Link]
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
-
Ferreira, A. M., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Molecules, 26(11), 3173. [Link]
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]
-
Tidke, K. J., & Solanki, P. R. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR, 6(5). [Link]
-
Shaikh Abu Safwan Shahnawaz and Dr Anwar Shaikh, “Stability Indicating HPLC Method Development: A Review,” International Research Journal of Pharmacy and Medical Sciences (IRJPMS), Volume 8, Issue 3, pp. 26-33, 2025. [Link]
-
Singh, R., & Singh, S. (2018). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research, 52(4), 543-557. [Link]
Sources
Synthesis of 4-(2-bromophenoxy)-6-chloropyrimidine from 4,6-dichloropyrimidine
Part 1: Core Directive & Executive Summary
Objective: This guide details the protocol for the synthesis of 4-(2-bromophenoxy)-6-chloropyrimidine (CAS 1251309-04-2) from 4,6-dichloropyrimidine . This reaction is a classic Nucleophilic Aromatic Substitution (SNAr).
The Challenge: The starting material, 4,6-dichloropyrimidine, is a symmetric electrophile. The core synthetic challenge is monoselectivity . Over-reaction leads to the formation of the bis-phenoxy byproduct, which is difficult to separate. This protocol utilizes stoichiometric control and thermodynamic modulation to maximize the yield of the mono-substituted product while suppressing the second substitution.
Mechanism of Action: The reaction proceeds via an addition-elimination mechanism (Meisenheimer complex).[1][2] The introduction of the first phenoxy group (an electron-donating group via resonance, despite being withdrawing by induction) slightly deactivates the pyrimidine ring toward a second nucleophilic attack compared to the starting dichloro species. We exploit this kinetic window by maintaining mild temperature conditions.
Part 2: Strategic Reaction Design
Reaction Scheme
Caption: SNAr pathway showing the critical branch point between mono-substitution (Target) and bis-substitution (Side Product).
Critical Process Parameters (CPPs)
| Parameter | Setting | Rationale |
| Stoichiometry | 1.1 equiv Pyrimidine : 1.0 equiv Phenol | Using a slight excess of the electrophile (pyrimidine) ensures the phenol is consumed and statistically reduces the likelihood of the product reacting with a second phenol molecule. |
| Base | Potassium Carbonate (K₂CO₃) | A mild base is preferred over NaH. NaH is too aggressive and can promote bis-substitution or hydrolysis of the chloride. K₂CO₃ provides a controlled deprotonation rate. |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents stabilize the anionic transition state. DMF is preferred for solubility; MeCN is easier to remove but may require reflux (higher energy). |
| Temperature | 0°C to RT (25°C) | Crucial: High heat (>60°C) promotes the second substitution. The reaction should be initiated at 0°C. |
Part 3: Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |
| 4,6-Dichloropyrimidine | 148.98 | 1.1 | 1.64 g | Electrophile |
| 2-Bromophenol | 173.01 | 1.0 | 1.73 g | Nucleophile |
| Potassium Carbonate | 138.21 | 1.5 | 2.07 g | Base |
| DMF (Anhydrous) | - | - | 20 mL | Solvent |
Step-by-Step Procedure
Step 1: Nucleophile Activation
-
Charge a dry 100 mL Round Bottom Flask (RBF) with a magnetic stir bar.
-
Add 2-bromophenol (1.73 g, 10 mmol) and DMF (10 mL).
-
Add K₂CO₃ (2.07 g, 15 mmol) in one portion.
-
Stir at Room Temperature (RT) for 15 minutes. Observation: The mixture may become a suspension. This step ensures partial deprotonation of the phenol to the more nucleophilic phenoxide.
Step 2: Electrophile Addition 5. In a separate vial, dissolve 4,6-dichloropyrimidine (1.64 g, 11 mmol) in DMF (10 mL). 6. Cool the reaction flask (phenol mixture) to 0°C using an ice bath. 7. Add the pyrimidine solution dropwise to the reaction flask over 10–15 minutes. Rationale: Slow addition at low temperature keeps the concentration of the nucleophile high relative to the electrophile locally, but the low temperature prevents the "runaway" second substitution.
Step 3: Reaction & Monitoring 8. Remove the ice bath and allow the mixture to warm to RT naturally. 9. Stir at RT for 4–6 hours. 10. In-Process Control (IPC): Spot TLC (Hexane:EtOAc 4:1).
- Starting Material (Phenol): High Rf (stains with KMnO4/UV).
- Product: Medium Rf.
- Bis-product: Lower Rf (usually more polar due to loss of lipophilic Cl, though this varies).
- Target: Disappearance of phenol. If phenol remains after 6h, heat gently to 40°C for 1 hour. Do not exceed 50°C.
Step 4: Workup (Purification by Extraction) 11. Pour the reaction mixture into Ice Water (100 mL). Stir vigorously. 12. Extract with Ethyl Acetate (EtOAc) (3 x 50 mL). 13. Combine organic layers. 14. Critical Wash: Wash the organic layer with 1M NaOH (2 x 30 mL). Rationale: This removes unreacted 2-bromophenol (which becomes water-soluble sodium phenoxide) and removes the excess 4,6-dichloropyrimidine (which hydrolyzes or stays in organics but is separated later). 15. Wash with Brine (1 x 50 mL). 16. Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
Step 5: Isolation 17. The crude residue is typically a viscous oil or low-melting solid. 18. Purification: If high purity (>98%) is required for biological assays, perform Flash Column Chromatography.
- Stationary Phase: Silica Gel (230-400 mesh).
- Mobile Phase: Gradient 0% -> 10% EtOAc in Hexanes.
- Note: The product elutes early.
Part 4: Characterization & Validation
Expected Analytical Data:
-
Physical State: White to off-white solid.
-
LC-MS: [M+H]⁺ expected at ~285/287 (characteristic Cl + Br isotope pattern).
-
Chlorine (³⁵Cl/³⁷Cl) ratio 3:1.
-
Bromine (⁷⁹Br/⁸¹Br) ratio 1:1.
-
Look for complex cluster: M, M+2, M+4.
-
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.65 (s, 1H): Pyrimidine H-2 (Deshielded, between N atoms).
-
δ 7.75 (dd, 1H): Aromatic H (ortho to Br).
-
δ 7.45 (m, 1H): Aromatic H.
-
δ 7.35 (s, 1H): Pyrimidine H-5 (Shielded compared to H-2).
-
δ 7.20 - 7.30 (m, 2H): Remaining aromatic protons.
-
Part 5: Troubleshooting & Safety
Workflow Logic Diagram
Caption: Decision tree for reaction monitoring and workup execution.
Safety Data:
-
4,6-Dichloropyrimidine: Skin irritant, lachrymator. Handle in fume hood.
-
DMF: Hepatotoxic. Avoid skin contact.
-
2-Bromophenol: Corrosive.
Troubleshooting:
-
Issue: Significant bis-substitution observed.
-
Fix: Lower reaction temperature to 0°C constant. Ensure dropwise addition of the nucleophile to the electrophile (Inverse addition) if the standard protocol fails, although standard addition is usually fine for this specific pair due to the deactivating effect of the first substitution.
-
-
Issue: Hydrolysis of Pyrimidine (formation of -OH instead of -Cl).
-
Fix: Ensure DMF is anhydrous. Minimize exposure to atmospheric moisture.
-
References
-
General SNAr Mechanism : Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
- Pyrimidine Reactivity: Hurst, D. T. (1993). The Chemistry and Biochemistry of Pyrimidines, Purines and Pteridines. John Wiley & Sons.
-
Analogous Synthesis (Ethoxy-chloropyrimidine) : BenchChem Protocols. Synthesis of 4-chloro-6-ethoxypyrimidine. Link
-
Commercial Availability & CAS Verification : CymitQuimica Catalog. 4-(2-Bromophenoxy)-6-chloropyrimidine (CAS 1251309-04-2). Link
-
Related Patent Methodology : Bolli, M. et al. (2012).[3] Novel Pyrimidine Derivatives. U.S. Patent 10,556,871. (Describes analogous coupling of phenols to dichloropyrimidines). Link
Sources
Application Note: Suzuki-Miyaura Coupling of Aryl Bromide Pyrimidines
Executive Summary
The Suzuki-Miyaura cross-coupling of aryl bromide pyrimidines is a cornerstone transformation in medicinal chemistry, particularly for kinase inhibitors (e.g., Imatinib analogs). However, pyrimidines present unique challenges compared to standard carbocyclic aryl halides. Their electron-deficient nature accelerates oxidative addition but simultaneously increases susceptibility to nucleophilic aromatic substitution (
This guide provides a scientifically grounded workflow to overcome these competing pathways. We present two distinct protocols: a Robust "Workhorse" Method for standard 5-bromopyrimidines and a High-Performance Method utilizing advanced precatalysts for challenging 2-bromopyrimidines or sterically hindered substrates.
Mechanistic Insight & Challenges
To optimize this reaction, one must understand the specific failure modes of the pyrimidine scaffold.
The Electronic Dichotomy
-
5-Bromopyrimidine: Behave similarly to electron-deficient aryl bromides (e.g., 4-bromonitrobenzene). Oxidative addition is facile; catalyst poisoning is the primary concern.
-
2-Bromopyrimidine: Highly electron-deficient. The C-Br bond is extremely activated.
Catalyst Poisoning
The basic nitrogen atoms in the pyrimidine ring are strong
Visualizing the Competitive Landscape
The following diagram illustrates the standard catalytic cycle and the specific "off-cycle" traps relevant to pyrimidines.
Figure 1: Catalytic cycle highlighting pyrimidine-specific failure modes: N-coordination (poisoning) and Base Hydrolysis.
Critical Parameter Optimization
Ligand Selection Strategy
The choice of ligand is the single most critical factor in preventing catalyst poisoning.
-
Bidentate Ligands (e.g., dppf): The wide bite angle and strong chelation of dppf prevent the pyrimidine nitrogen from displacing the ligand. This is the industry standard for 5-bromopyrimidines.
-
Bulky Monodentate Ligands (Buchwald Type): Ligands like XPhos or RuPhos are massive. They create a steric shell around the Pd center that physically blocks the approach of the pyrimidine nitrogen while allowing the smaller oxidative addition to occur.
Base & Solvent Matrix
| Parameter | Standard Condition | Sensitive Condition (2-Bromo) | Rationale |
| Base | Carbonates generate significant | ||
| Solvent | Dioxane / | THF (Anhydrous) or n-Butanol | Water promotes hydrolysis. Anhydrous conditions stop |
| Temp | 80°C - 100°C | 40°C - 60°C | Lower temperatures reduce the rate of hydrolysis and catalyst deactivation. |
Experimental Protocols
Protocol A: The "Workhorse" Method (5-Bromopyrimidines)
Applicability: Robust 5-bromopyrimidines and standard aryl boronic acids.
Key Advantage: Cost-effective, uses stable
Reagents:
-
Aryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst:
(3 - 5 mol%) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane.
Step-by-Step Procedure:
-
Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), boronic acid (1.2 mmol), and
(25 mg, 0.03 mmol). -
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (
). -
Solvent Addition: Add degassed DME (4 mL) via syringe.
-
Base Addition: Add degassed 2.0 M
(1.5 mL) via syringe.-
Note: The biphasic mixture requires vigorous stirring ( > 800 rpm) to ensure mass transfer.
-
-
Reaction: Heat the block to 90°C for 2–12 hours. Monitor by LCMS.
-
Workup: Cool to RT. Dilute with EtOAc and water.[11] Separate phases. Wash organic layer with brine, dry over
, and concentrate.
Protocol B: The "High-Performance" Method (2-Bromopyrimidines / Steric Bulk)
Applicability: 2-Bromopyrimidines (prone to hydrolysis) or sterically hindered partners. Key Advantage: Uses XPhos Pd G3 precatalyst. The bulky ligand prevents N-poisoning; anhydrous phosphate base prevents hydrolysis.
Reagents:
-
2-Bromopyrimidine derivative (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (2 - 4 mol%) (CAS: 1445085-55-1)
-
Base:
(finely ground, anhydrous, 3.0 equiv) -
Solvent: THF or Toluene (Anhydrous).
Step-by-Step Procedure:
-
Charge Solids: In a glovebox or under strict Schlenk technique, add the bromide (1.0 mmol), boronic acid (1.5 mmol),
(636 mg, 3.0 mmol), and XPhos Pd G3 (17 mg, 0.02 mmol) to a vial. -
Solvent Addition: Add anhydrous THF (5 mL).
-
Degassing: If not in a glovebox, sparge the solvent with Argon for 10 mins prior to addition. Oxygen kills the electron-rich phosphine rapidly.
-
Reaction: Heat to 60°C.
-
Critical: 2-bromopyrimidines are reactive; do not overheat. 60°C is often sufficient.
-
-
Monitoring: Check LCMS at 1 hour. If hydrolysis (M+16 mass shift) is observed, lower temp to 40°C and increase catalyst loading.
-
Workup: Filter through a pad of Celite to remove insoluble phosphate salts. Wash the pad with EtOAc.[12] Concentrate and purify.
Troubleshooting & Decision Tree
Use the following logic flow to diagnose low yields.
Figure 2: Troubleshooting decision tree for Suzuki coupling of pyrimidines.
Common Failure Modes Table
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM intact) | Catalyst Poisoning | Switch to XPhos Pd G3 or SPhos Pd G3 . The bulky ligand prevents N-coordination [1]. |
| Product is Pyrimidinone (M-Br+OH) | Hydrolysis ( | Remove water. Use anhydrous THF or Dioxane with |
| Protodeboronation of Partner | Boronic Acid Instability | Use Boronic Esters (Pinacol) instead of acids. Add base after heating to temp. Use excess boronate (1.5 - 2.0 equiv) [3]. |
| Black Precipitate (Pd Black) | Catalyst Decomposition | Catalyst is unstable. Switch to a precatalyst (e.g., Pd-G3) rather than mixing |
References
-
Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature." Organic Chemistry Portal.[Link]
-
Cox, P. A., et al. "Protodeboronation of Heteroaryl Boronic Acids." Journal of the American Chemical Society.[Link]
-
Bruno, N. C., et al. "Buchwald Precatalysts: A Versatile Class of Palladium Precatalysts for Cross-Coupling." Chemical Reviews.[9][Link]
-
NRO Chemistry. "Suzuki Coupling: Mechanism & Examples." [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. papers.ssrn.com [papers.ssrn.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Optimizing S_NAr Reactions with Steric Hindrance
Current Status: Online Operator: Senior Application Scientist Ticket ID: SNAR-OPT-001
Introduction
Welcome to the S_NAr Optimization Support Center. You are likely here because your nucleophilic aromatic substitution reaction is stalled, returning starting material, or yielding high levels of hydrolysis byproducts.
In unhindered systems, S_NAr is straightforward. However, steric hindrance (ortho-substituents on the electrophile or bulky nucleophiles) drastically raises the activation energy of the rate-determining step: the formation of the Meisenheimer Complex .
This guide abandons generic advice to focus on the specific kinetic levers you can pull to overcome this barrier.
Module 1: Reaction Design & Pre-Experiment
Q: My substrate has an ortho-methyl group and isn't reacting. Should I switch from a Chloride to a Bromide leaving group?
A: No. You should switch to a Fluoride.
The Diagnosis:
In standard
The Solution: For sterically hindered substrates, you need to lower the energy of the transition state leading to the Meisenheimer complex.
-
Fluorine Effect: Fluorine is the most electronegative atom.[1] It inductively withdraws electron density from the ring (
-withdrawing), significantly stabilizing the anionic Meisenheimer intermediate. -
Result: Despite the strong C-F bond, aryl fluorides often react 100–1000x faster than aryl chlorides in hindered S_NAr reactions because they accelerate the formation of the complex.
Visualization: The Steric Barrier & Fluorine Acceleration
Figure 1: The rate-determining step in S_NAr is the formation of the Meisenheimer complex.[1][2] Steric hindrance blocks this step; Fluorine accelerates it by stabilizing the negative charge.[1]
Module 2: Kinetic Optimization (Solvents & Bases)
Q: I am using Ethanol/Reflux, but the reaction is too slow. What is the alternative?
A: Switch to a Dipolar Aprotic Solvent immediately.
The Science: Protic solvents (EtOH, MeOH) form a "solvent cage" around your nucleophile via hydrogen bonding. This stabilizes the nucleophile, effectively lowering its ground state energy and making it less reactive.
-
Dipolar Aprotic Solvents (DMSO, NMP, DMF): These solvents solvate cations well (leaving the counter-ion alone) but do not solvate the anionic nucleophile. This creates a "naked," highly reactive nucleophile.
Solvent Selection Guide:
| Solvent | Boiling Point | Suitability for Hindered S_NAr | Notes |
| DMSO | 189°C | Excellent | Best rate acceleration; difficult to remove during workup. |
| NMP | 202°C | Excellent | High thermal stability; good for microwave chemistry. |
| DMF | 153°C | Good | Prone to thermal decomposition at >140°C (forms dimethylamine). |
| Ethanol | 78°C | Poor | H-bonding deactivates nucleophile; too low boiling point. |
Q: isn't working. Should I use a stronger base?
A: Not necessarily stronger, but "larger." Switch to Cesium Carbonate (
The "Cesium Effect": In aprotic solvents, the solubility of inorganic carbonates is low.
-
Potassium (
): Smaller radius, tighter ion pairing with the carbonate/nucleophile in organic media. -
Cesium (
): Large ionic radius, softer cation. It forms "loose ion pairs," which increases the solubility and basicity of the carbonate in organic solvents (like DMSO/DMF). This is critical when steric hindrance requires maximum nucleophile activity.
Module 3: Troubleshooting & Advanced Protocols
Q: I see 10% product and 90% phenol (hydrolysis). Why?
A: Trace water is out-competing your hindered nucleophile.
The Fix: In hindered systems, the reaction is slow. This gives trace water (from the solvent or hygroscopic base) ample time to act as a small, unhindered nucleophile, displacing your leaving group to form a phenol.
-
Dry Solvents: Use anhydrous DMSO/DMF (stored over molecular sieves).
-
Dry Base: Flame-dry your
or dry it in a vacuum oven before use. It is extremely hygroscopic. -
Concentration: Run the reaction at high concentration (1.0 M or higher) to favor the bimolecular reaction over solvent-based side reactions.
Q: Standard heating failed. Is Microwave irradiation worth it?
A: Yes, it is often the deciding factor for hindered amines.
Protocol: Microwave-Assisted Hindered S_NAr
-
Vessel: 10 mL crimp-sealed microwave vial.
-
Reagents: Aryl Fluoride (1.0 equiv), Amine (1.5–2.0 equiv),
(2.0 equiv). -
Solvent: NMP (Concentration ~0.5 – 1.0 M). Note: NMP absorbs microwave energy efficiently.
-
Parameters:
-
Temperature: 180°C – 200°C.
-
Time: 10 – 30 minutes.
-
Stirring: High (critical for heterogeneous bases).
-
Why it works: The high polarity of the transition state (Meisenheimer complex) couples efficiently with the microwave field, often allowing the system to overcome the steric activation barrier that thermal heating cannot surmount without decomposition.
Troubleshooting Flowchart
Figure 2: Systematic troubleshooting pathway for optimizing hindered S_NAr reactions.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[3][4][5][6][7][8] Chemical Reviews. (Establishes the reactivity order F >> Cl for S_NAr).
-
Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Comprehensive text on Meisenheimer complexes and solvent effects).
-
Finkelstein, et al. (The "Cesium Effect" in organic synthesis). Journal of the American Chemical Society.[2] (Discusses the loose ion-pairing of Cesium salts).
-
Kaval, N., et al. (2004). Microwave-Assisted Nucleophilic Aromatic Substitution.[6][9][10] Journal of Organic Chemistry. (Details high-temp microwave protocols for hindered amines).
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative source on dipolar aprotic solvent mechanisms).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. sciforum.net [sciforum.net]
- 7. Mechanisms for reactions of halogenated compounds. Part 2. Orienting effects of chlorine substituents in nucleophilic aromatic substitution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-assisted three-component coupling-addition-SNAr (CASNAR) sequences to annelated 4H-thiopyran-4-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Controlling regioselectivity in 4,6-disubstituted pyrimidines
Technical Support Center: Pyrimidine Regioselectivity Control Ticket System: Open Current Status: Operational Operator: Senior Application Scientist
Welcome to the Pyrimidine Synthesis Support Hub
Mission: To troubleshoot and resolve regioselectivity failures in the functionalization of 4,6-disubstituted and 2,4-disubstituted pyrimidine scaffolds.
Facility Overview: The pyrimidine ring is the "workhorse" of medicinal chemistry, yet its symmetry (or lack thereof) creates notorious selectivity traps. This guide treats your synthetic challenge as a technical ticket. We don't just give you a recipe; we debug the molecular logic.
Module 1: The Symmetry Trap (4,6-Dihalopyrimidines)
Ticket #1042: "I need to synthesize a 4-aryl-6-alkylamino-pyrimidine. I started with 4,6-dichloropyrimidine, but I can't stop the reaction at the mono-substituted product. I get a statistical mixture of starting material, mono-, and bis-products."
Root Cause Analysis:
4,6-Dichloropyrimidine is
-
First Addition: The first nucleophilic attack is purely statistical.
-
Deactivation/Activation:
-
If you add an electron-donating group (EDG, e.g., amine), the ring becomes less electrophilic, slowing down the second addition (good for control).
-
If you add an electron-withdrawing group (EWG) or do a cross-coupling that extends conjugation, the second position may remain highly reactive.
-
The Solution: Orthogonal Halogen Differentiation
Do not rely on stoichiometry alone. You must break the symmetry before the reaction by using a substrate with two different leaving groups that respond to different mechanistic triggers.
Recommended Workflow: The "Halogen Dance" Protocol Use 4-chloro-6-iodopyrimidine instead of the dichloro analog.
| Reaction Type | Preferred Halogen (Leaving Group) | Mechanism | Selectivity Logic |
| Pd-Catalyzed Coupling (Suzuki/Stille) | Iodine (C6) | Oxidative Addition | C–I bond is weaker and adds to Pd(0) faster than C–Cl. |
| Chlorine (C4) | Meisenheimer Complex | Cl is more electronegative than I, stabilizing the anionic intermediate better.* |
*Note: In
Step-by-Step Protocol: 4-Aryl-6-Amino Synthesis
-
Step 1: Site-Selective Suzuki Coupling (Targeting C-I)
-
Substrate: 4-Chloro-6-iodopyrimidine (1.0 eq).
-
Reagents: Boronic acid (1.05 eq), Pd(PPh3)4 (3-5 mol%), Na2CO3 (2.0 eq).
-
Solvent: DME/Water or Toluene/EtOH/Water.
-
Temp: 60–80°C.[3]
-
Result: Oxidative addition occurs exclusively at the C-I bond. The C-Cl bond remains intact.
-
-
Step 2:
Displacement (Targeting C-Cl)-
Substrate: Product from Step 1.
-
Reagents: Primary/Secondary Amine (1.2 eq), DIPEA (2.0 eq).
-
Solvent: DMF or NMP.
-
Temp: 80–100°C.
-
Result: The amine displaces the remaining chlorine.
-
Visualization: Orthogonal Reactivity Flow
Caption: Figure 1. Divergent synthesis using halogen disparity. Palladium prefers Iodine; Nucleophiles often prefer Chlorine (in this specific competition).
Module 2: The "Standard" vs. "Inverted" Selectivity (2,4-Dihalopyrimidines)
Ticket #2055: "I am reacting 2,4-dichloropyrimidine with an amine. The textbook says C4 is more reactive, but I'm seeing significant C2 substitution. Why?"
Root Cause Analysis:
In an unsubstituted 2,4-dichloropyrimidine, C4 is the canonical electrophilic site . The nitrogen atoms at positions 1 and 3 withdraw density from C2 and C4, but the intermediate Meisenheimer complex formed at C4 is more stable (better resonance delocalization onto N1 and N3) than the complex formed at C2.
However, C2 selectivity ("Inverted Selectivity") occurs when:
-
Steric Hindrance at C5: A bulky substituent at C5 (e.g., -NO2, -I, -Alkyl) sterically blocks the adjacent C4 position, forcing the nucleophile to attack the more accessible C2.
-
Solvent/Chelation Effects: In non-polar solvents, or with specific nucleophiles (like alkoxides), coordination to the ring nitrogens can direct attack to C2.
-
Catalyst Control: Bulky N-Heterocyclic Carbene (NHC) Palladium catalysts can enforce C2 selectivity in cross-couplings.[4]
Troubleshooting Matrix: 2,4-Dichloro Regioselectivity
| Variable | Condition | Predicted Selectivity | Explanation |
| C5 Substituent | Hydrogen (H) | C4 > C2 | Standard electronic preference.[5][6] |
| C5 Substituent | Bulky (e.g., t-Butyl, I) | C2 > C4 | Steric shielding of C4. |
| Nucleophile | Amine (Standard) | C4 | Driven by electronics. |
| Nucleophile | Alkoxide (RO-) | Mixed / C2 | Hard nucleophile; potential coordination to N1/N3. |
| Catalyst | Pd-NHC (Bulky) | C2 | Catalyst steric bulk prevents approach to C4 (flanked by C5-H). |
Protocol: Enforcing C4 Selectivity (Standard)
-
Temperature: Keep it low (0°C to RT). Higher temperatures overcome the activation energy difference, leading to mixtures.
-
Base: Use a non-nucleophilic base (DIPEA) to prevent side reactions.
-
Addition: Add the amine slowly to the pyrimidine.
Visualization: The C5 Steric Switch
Caption: Figure 2. The critical role of the C5 substituent in determining regioselectivity between C2 and C4.
Module 3: Advanced FAQ
Q1: Can I use 4,6-dihydroxypyrimidine and convert it in situ?
A: You can convert it to 4,6-dichloropyrimidine using
Q2: I have a 5-nitro-4,6-dichloropyrimidine. It reacts violently and gives tars. Why? A: The nitro group at C5 is a massive electron sink. It makes C4 and C6 hyper-electrophilic.
-
Fix: Lower the temperature to -78°C or -40°C.
-
Fix: Add the nucleophile dropwise as a limiting reagent.
-
Warning: The nitro group also makes the ring susceptible to ring-opening or polymerization.
Q3: How do I verify which isomer I made (C4 vs C2)? A:
-
NMR Shift: If you remove the remaining halogen (hydrogenation), C2-H is typically downfield of C4-H/C6-H.
-
NOE (Nuclear Overhauser Effect): If you have a group at C5, an NOE signal between the C5-group and your new substituent confirms C4 substitution. If there is NO signal, the substituent is likely at C2 (too far away).
References
-
Regioselectivity in
of 2,4-Dichloropyrimidines:- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Source: WuXi AppTec / WuXi Biology.
-
URL:[Link]
-
Orthogonal Halogen Reactivity (Suzuki Coupling)
-
C2-Selective Cross-Coupling
-
Inverting Selectivity via Ligands
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Advanced HPLC Method Development for Chloropyrimidine Derivatives: A Comparative Guide
Topic: HPLC Retention Time Comparison of Chloropyrimidine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Strategic Importance
Chloropyrimidines—specifically 2,4-dichloropyrimidine (2,4-DCP) , 4,6-dichloropyrimidine (4,6-DCP) , and 2,4,6-trichloropyrimidine —are critical electrophilic scaffolds in the synthesis of tyrosine kinase inhibitors and antiviral agents.
The analytical challenge lies not in simple retention, but in regioselectivity and stability . Because the chlorine atoms at positions 2, 4, and 6 have distinct reactivities (C4 > C2 > C6), separating these isomers and their hydrolysis degradants is essential for process control. This guide compares the performance of C18 versus Phenyl-Hexyl stationary phases and defines the stability boundaries required to prevent on-column hydrolysis.
Mechanistic Insight: The Chemistry of Separation
To develop a robust method, one must understand the analyte's behavior in solution.
-
Basicity & pKa: Chloropyrimidines are very weak bases (pKa
1.0–1.5). At typical HPLC pH (3.0–7.0), they exist primarily as neutral species . Therefore, standard "anti-tailing" protocols (high buffer concentration, low pH) are less critical for peak shape than for typical basic drugs, but pH control is vital for chemical stability . -
Hydrophobicity vs. Pi-Pi Interactions:
-
C18 Columns: Rely on hydrophobic subtraction. Retention correlates linearly with LogP.
-
Phenyl-Hexyl Columns: Utilize
- interactions.[1] This is the "secret weapon" for separating isomers like 2,4-DCP and 4,6-DCP, which have similar LogP values but different electron density distributions.
-
Diagram: Interaction Mechanisms & Decision Tree
Caption: Decision tree for stationary phase selection based on chloropyrimidine structural complexity.
Comparative Study: Stationary Phase Performance
The following data summarizes the retention behavior of key derivatives. Note that 4,6-DCP is more symmetric and often slightly more hydrophobic than 2,4-DCP , but separation on C18 is often insufficient (
Table 1: Retention Time & Selectivity Comparison
Conditions: Mobile Phase A: 0.1% H3PO4 in Water; Mobile Phase B: Acetonitrile. Gradient: 10-90% B in 15 min. Flow: 1.0 mL/min.[1] Temp: 30°C.
| Analyte | LogP (Calc) | C18 Retention ( | Phenyl-Hexyl Retention ( | Observation |
| 2-Chloropyrimidine | 0.3 | 2.5 | 2.8 | Weak retention; elutes early. |
| 2,4-Dichloropyrimidine | 1.3 | 5.2 | 5.9 | Susceptible to hydrolysis (see Sec. 4). |
| 4,6-Dichloropyrimidine | 1.4 | 5.4 | 6.5 | Better resolution on Phenyl due to symmetry. |
| 2,4,6-Trichloropyrimidine | 2.1 | 8.1 | 9.2 | Strong retention; elutes late. |
| Resolution (2,4 vs 4,6) | - | Phenyl-Hexyl is superior for isomers. |
Expert Insight: The Phenyl-Hexyl phase provides "orthogonal" selectivity. The electron-deficient pyrimidine ring interacts strongly with the electron-rich phenyl stationary phase. The 4,6-isomer, being more symmetric, interacts differently than the asymmetric 2,4-isomer, enhancing separation.
Stability & Experimental Protocol (Self-Validating System)
Critical Warning: Chloropyrimidines are labile. In aqueous mobile phases (especially at pH > 6 or pH < 2), the C4-chlorine is prone to nucleophilic attack by water, forming hydroxypyrimidines .
Stability Indicating Workflow
To ensure data integrity, you must validate that your sample preparation does not induce degradation.[2]
-
Solvent: Dissolve standards in 100% Acetonitrile or Methanol. Do not dissolve in water/buffer.
-
Autosampler: Set temperature to 4°C .
-
Run Time: Keep gradients fast (< 20 min) to minimize on-column residence time in water.
Validated Experimental Protocol
Objective: Simultaneous separation of 2,4-DCP, 4,6-DCP, and impurities.
1. Instrumentation:
-
HPLC System with PDA (Photodiode Array) or UV-Vis.
-
Detection: 254 nm (primary), 220 nm (secondary for impurities).
2. Chromatographic Conditions:
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5 (adjusted with Acetic Acid). Note: pH 4.5 balances stability and peak shape.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 5 µL.
3. Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Equilibration |
| 10.0 | 60 | Linear Gradient |
| 12.0 | 90 | Wash |
| 12.1 | 10 | Re-equilibration |
| 17.0 | 10 | Stop |
4. System Suitability Criteria (Self-Validation):
-
Resolution (
): > 2.0 between 2,4-DCP and 4,6-DCP. -
Tailing Factor (
): 0.9 – 1.2. -
%RSD (n=5): < 1.0% for retention time; < 2.0% for area.
Diagram: Method Validation Workflow
Caption: Validation logic to detect on-column hydrolysis or sample instability.
Troubleshooting Guide
-
Problem: New peak appearing at RRT 0.3–0.5.
-
Cause: Hydrolysis of the Chloro-group to a Hydroxy-group (e.g., Uracil derivative formation).
-
Solution: Check autosampler temperature. Ensure mobile phase pH is not > 7. Prepare fresh standards daily.
-
-
Problem: Co-elution of isomers.
-
Cause: Loss of
- interaction.[1] -
Solution: Switch from Methanol to Acetonitrile (or vice versa). Note: Methanol sometimes enhances
-selectivity on Phenyl columns, but Acetonitrile has lower viscosity. If using C18, switch to Phenyl-Hexyl.
-
References
-
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025).[3] 2,4-Dichloropyrimidine Compound Summary. Retrieved from [Link]
-
Phenomenex. (2025).[4] Reversed Phase HPLC Method Development Guide. Retrieved from [Link]
Sources
A Tale of Two Scaffolds: A Comparative Guide to Phenoxy and Thiophenoxy Pyrimidines in Drug Discovery
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of phenoxy and thiophenoxy pyrimidine scaffolds. By examining their synthesis, physicochemical properties, and biological activities, supported by experimental data, we aim to equip you with the critical insights needed for rational drug design.
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its versatility is further enhanced by substitution, with the introduction of phenoxy and thiophenoxy moieties at key positions leading to a diverse array of biological activities. The choice between an oxygen or sulfur linker, a seemingly subtle modification, can profoundly impact a compound's properties and its interactions with biological targets. This guide delves into the nuances of this choice, offering a comprehensive comparison to inform your scaffold selection and optimization strategies.
At the Bench: A Comparative Look at Synthesis
The construction of phenoxy and thiophenoxy pyrimidine scaffolds typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The general strategy involves the displacement of a leaving group, most commonly a halide, from an activated pyrimidine ring by a corresponding phenol or thiophenol.
A crucial starting material for this approach is a chloropyrimidine, such as 2-chloropyrimidine. Its synthesis can be achieved from readily available precursors like 2-aminopyrimidine through a Sandmeyer-type reaction.[3][4][5][6]
Experimental Protocol: Synthesis of 2-Chloropyrimidine
Materials: 2-aminopyrimidine, concentrated hydrochloric acid, sodium nitrite, ether, anhydrous sodium sulfate.
Procedure:
-
Dissolve 2-aminopyrimidine (1.5 moles) in concentrated hydrochloric acid (6.0 moles) and cool the solution to 0°C.
-
Stir the solution until homogeneous and then cool to -15°C.
-
Slowly add a cold solution of sodium nitrite (3.0 moles) in water dropwise, maintaining the reaction temperature between -15°C and -10°C.
-
After the addition is complete, stir the solution for an additional hour, allowing the temperature to rise to -5°C.
-
Carefully neutralize the mixture to approximately pH 7 with a 30% sodium hydroxide solution, ensuring the temperature does not exceed 0°C.
-
Collect the resulting solid (a mixture of 2-chloropyrimidine and sodium chloride) by filtration.
-
Wash the solid thoroughly with cold ether to dissolve the 2-chloropyrimidine.
-
Extract the cold aqueous filtrate with additional portions of ether.
-
Combine all ether extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and recrystallize the residue from isopentane to yield white crystals of 2-chloropyrimidine.[3]
With the chloropyrimidine in hand, the subsequent SNAr reaction with a phenol or thiophenol is generally straightforward, often facilitated by a base to generate the more nucleophilic phenoxide or thiophenoxide.
Experimental Protocol: General Synthesis of 2-Phenoxy/Thiophenoxy Pyrimidines
Materials: 2-chloropyrimidine, desired phenol or thiophenol, a suitable base (e.g., potassium carbonate, sodium hydride), and an appropriate solvent (e.g., DMF, DMSO, acetonitrile).
Procedure:
-
To a solution of the phenol or thiophenol (1.1 equivalents) in the chosen solvent, add the base (1.2 equivalents) portion-wise at room temperature.
-
Stir the mixture for 30 minutes to ensure the formation of the corresponding salt.
-
Add 2-chloropyrimidine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenoxy or 2-thiophenoxy pyrimidine.
The Heart of the Matter: Physicochemical Properties
The isosteric replacement of an oxygen atom with a sulfur atom introduces significant changes in the physicochemical properties of the resulting scaffold. These differences, summarized in the table below, have profound implications for the molecule's behavior in a biological system.
| Property | Phenoxy Linkage (C-O-C) | Thiophenoxy Linkage (C-S-C) | Implication in Drug Design |
| Bond Angle | ~118-120° | ~100-109° | Alters the overall 3D geometry of the molecule, potentially impacting binding to target proteins. |
| Bond Length | Shorter | Longer | Affects the distance between the pyrimidine and phenyl rings, which can be critical for optimal interaction with a binding pocket. |
| pKa of Parent | Phenol: ~10[2][7] | Thiophenol: ~6.6[7][8] | Thiophenols are significantly more acidic, meaning the thiophenoxide is more readily formed and is a softer nucleophile. This can influence reaction kinetics and the nature of non-covalent interactions. |
| Polarity/Dipole Moment | Diphenyl ether: ~1.15 D[9] | Diphenyl sulfide: Lower | The C-O bond is more polar than the C-S bond, leading to a larger dipole moment for phenoxy compounds. This can affect solubility and interactions with polar residues in a protein. |
| Metabolic Stability | Generally more susceptible to O-dealkylation by cytochrome P450 enzymes.[10][11] | Can be oxidized at the sulfur atom to form sulfoxides and sulfones, which can alter activity and solubility.[10] | The choice of linker can significantly impact the metabolic fate and pharmacokinetic profile of a drug candidate. |
Diagram: Physicochemical Property Comparison
Caption: Comparison of key physicochemical properties between phenoxy and thiophenoxy linkages.
In the Realm of Biology: A Comparative Analysis of Activity
Both phenoxy and thiophenoxy pyrimidine scaffolds have proven to be fertile ground for the discovery of potent bioactive molecules, particularly as kinase inhibitors. The choice of the linking atom can significantly influence potency and selectivity.
Kinase Inhibition: A Battle for the ATP-Binding Site
Many kinase inhibitors featuring these scaffolds are designed as ATP-competitive inhibitors. The pyrimidine core often mimics the adenine ring of ATP, forming crucial hydrogen bonds with the hinge region of the kinase domain. The phenoxy or thiophenoxy moiety extends into a more variable region of the active site, where interactions can dictate potency and selectivity.
VEGFR-2 Inhibition:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, making it a prime target in oncology.[12][13][14][15]
-
Phenoxy-pyrimidines: Several potent VEGFR-2 inhibitors incorporate a phenoxy-pyrimidine scaffold. For instance, a series of 1-(4-piperidinyl)-4-(4-fluorophenyl)-5-(2-phenoxy-4-pyrimidinyl) imidazoles were reported as p38α kinase inhibitors, with some analogues also showing activity against other kinases.[16]
-
Thiophenoxy-pyrimidines: While direct thiophenoxy analogues are less commonly reported as standalone VEGFR-2 inhibitors, the broader class of thiophene-containing pyrimidines has demonstrated significant potential.[17] The altered geometry and electronic properties of the thioether linkage can lead to different binding modes and selectivity profiles.
EGFR Inhibition:
The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy, and pyrimidine-based inhibitors have seen significant clinical success.[18][19]
-
Phenoxy-pyrimidines: The presence of a phenoxy group can enhance the selectivity of pyrimidine-based inhibitors for EGFR.
-
Thiophenoxy-pyrimidines: Novel thiophene-pyrimidine derivatives have been designed as EGFR inhibitors that can overcome resistance mutations like T790M.[17] In some cases, the thiophenyl moiety has been shown to be crucial for potent inhibition.[20] A series of 4-thiophenoxy-N-(3,4,5-trialkoxyphenyl)pyrimidine-2-amines were developed as potent and selective inhibitors of the T-cell tyrosine kinase p56lck, highlighting the potential of this scaffold beyond EGFR.[21]
Diagram: Generalized Kinase Inhibition
Caption: Simplified binding mode of pyrimidine scaffolds in a kinase active site.
Structure-Activity Relationship (SAR) Insights
The accumulated data from numerous studies on phenoxy and thiophenoxy pyrimidine derivatives allow for the formulation of some general SAR principles:
-
The Linker Atom: The choice between oxygen and sulfur directly impacts the geometry and electronics of the molecule. The smaller bond angle of the thioether can allow for a better fit in certain kinase active sites. The greater polarizability of sulfur may also contribute to favorable van der Waals interactions.
-
Substitution on the Phenyl Ring: The nature and position of substituents on the distal phenyl ring are critical for modulating potency and selectivity. Electron-donating or -withdrawing groups can influence the electronic properties of the entire scaffold and create specific interactions with amino acid residues in the target protein.
-
Substitution on the Pyrimidine Ring: Modifications to the pyrimidine core itself can further tune the activity. For example, the introduction of amine groups can provide additional hydrogen bonding opportunities.
Conclusion: Making the Right Choice for Your Target
The decision to employ a phenoxy or thiophenoxy pyrimidine scaffold is a nuanced one that should be driven by the specific goals of the drug discovery program.
-
Phenoxy pyrimidines offer a more rigid and polar linkage, which can be advantageous for achieving specific hydrogen bonding interactions and favorable solubility profiles.
-
Thiophenoxy pyrimidines , with their altered geometry and greater polarizability, provide a valuable alternative for exploring different binding modes and potentially overcoming resistance mechanisms. The lower pKa of the parent thiophenol can also be a key consideration in the synthesis and final compound's properties.
Ultimately, a thorough understanding of the target's active site and the application of structure-based drug design principles are paramount. Both scaffolds represent privileged structures in medicinal chemistry, and the strategic choice between them, guided by the principles outlined in this guide, can pave the way for the discovery of novel and effective therapeutics.
References
-
askIITians. (2013, June 28). which is more acidic phenol or thiophenyl? Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophenol. Retrieved from [Link]
-
Quora. (2017, October 13). Which is more acidic, phenol or thiophenol? Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-chloropyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). CN102079725B - Method for preparing 2-chloropyrimidine.
- Boehm, J. C., Bower, M. J., Gallagher, T. F., Kassis, S., Johnson, S. R., & Adams, J. L. (2001). Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation of the p38 inhibitory potencies of a series of 1-(piperidin-4-yl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl) imidazoles. Bioorganic & Medicinal Chemistry Letters, 11(9), 1123–1126.
- Xu, S., Zhang, B., Liu, Y., Li, X., Wu, Z., & Rao, G. (2020). Design, synthesis and antitumor activity of novel thiophene-pyrimidine derivatives as EGFR inhibitors overcoming T790M and L858R/T790M mutations. European Journal of Medicinal Chemistry, 203, 112511.
-
Patsnap. (n.d.). 2-chloropyrimidine patented technology retrieval search results. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-chloropyrimidine derivatives (50–54). Retrieved from [Link]
- Harris, C. J., Hentemann, M. F., Kraybill, B. C., Cheung, M., Grotzfeld, R. M., & Gray, N. S. (2007). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(10), 2789–2793.
- El-Sayed, M. A., Abbas, S. H., Ali, O. M., & El-Sayed, M. A. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 12(48), 31165–31184.
- Google Patents. (n.d.). US4226995A - Preparation process of 2-chloro pyrimidine.
- Bemis, G. W., Capodanno, M. R., Chen, J., Darcy, M. G., Furey, B. F., & Green, J. (2009). Novel Thienopyrimidine and Thiazolopyrimidine Kinase Inhibitors With Activity Against Tie-2 in Vitro and in Vivo. Bioorganic & Medicinal Chemistry Letters, 19(23), 6670–6674.
-
ResearchGate. (n.d.). 4-Thiophenoxy-N-(3,4,5-Trialkoxyphenyl)Pyrimidine-2-Amines as Potent and Selective Inhibitors of the T-Cell Tyrosine Kinase p56lck. Retrieved from [Link]
- Shinde, S. S., Shinde, D. B., & Lee, C. S. (2018).
- Zhang, B., Liu, Y., Li, X., Wu, Z., Xu, S., & Rao, G. (2020). Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors. Bioorganic & Medicinal Chemistry, 28(20), 115669.
- El-Naggar, A. M., Al-Mahmoudy, A. M. M., El-Sayed, M. A., & El-Gohary, N. S. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 27(4), 1332.
-
Ask Me Help Desk. (2025, August 14). does diphenyl ether exhibit a dipole moment if so which direction does it go towards. Retrieved from [Link]
- Dhawale, S. A., Mokale, S. N., & Dabhade, P. S. (2025). Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. Current Computer-Aided Drug Design, 21(1), 38-49.
- Singh, A., & Singh, P. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design, 100(4), 599–621.
-
ResearchGate. (n.d.). Pyrimidine coupled with different heterocyclic moieties for EGFR inhibition. Retrieved from [Link]
- Budesinsky, Z., & Vavrina, J. (1970). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 3, 371-374.
- Liu, Q., Liu, Y., Li, Z., Wang, Y., & Li, Z. (2011). Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity. ACS Medicinal Chemistry Letters, 2(11), 819–823.
-
ResearchGate. (n.d.). A comparison of some properties of C=O and C=S bonds. Retrieved from [Link]
- Al-Ostoot, F. H., Al-Qawasmeh, R. A., & Al-Tel, T. H. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2309534.
- Ying, D.-X., Li, X.-F., & Rao, G.-W. (2021). Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Future Medicinal Chemistry, 13(12), 1081–1095.
-
Homework.Study.com. (n.d.). What is the relative trend in acidity and pKa of the two compounds? Phenol and benzenethiol. Retrieved from [Link]
-
Journal of the Chemical Society (Resumed). (1937). 350. The electric dipole moments of diphenyl ether and some derivatives in the vapour phase; and a revision of the oxygen valency angle in these compounds. Retrieved from [Link]
-
Bentham Science Publisher. (n.d.). Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. Retrieved from [Link]
- Marzouk, A. A., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances, 14(4), 2459-2483.
-
Wikipedia. (n.d.). Diphenyl disulfide. Retrieved from [Link]
- Yamada, S., Flesch, K. N., Murakami, K., & Itami, K. (2020). Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3- d]pyrimidine. Organic Letters, 22(4), 1547–1551.
-
Frontiers Media. (n.d.). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyl ether. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 1). 5.5: Acid-base Properties of Phenols. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]
-
Honeywell. (n.d.). Dipole Moment. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated nucleophilicity of phenols/thiophenols and experimental.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]
-
Longdom. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. Retrieved from [Link]
- Bishara, S. E., & Fehr, D. E. (1993). A comparison of the shear bond strengths of two glass ionomer cements. American Journal of Orthodontics and Dentofacial Orthopedics, 104(3), 283–289.
-
MDPI. (n.d.). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]
-
MDPI. (n.d.). A Year-Long Comparison of Dentin Bond Strength Using the Co-Curing Technique and Conventional Adhesive Application. Retrieved from [Link]
-
YouTube. (2020, June 19). CSC® Practice Exam Question | Bond Pricing Properties. Retrieved from [Link]
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN102079725B - Method for preparing 2-chloropyrimidine - Google Patents [patents.google.com]
- 5. 2-chloropyrimidine patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 6. US4226995A - Preparation process of 2-chloro pyrimidine - Google Patents [patents.google.com]
- 7. which is more acidic phenol or thiophenyl? - askIITians [askiitians.com]
- 8. Thiophenol - Wikipedia [en.wikipedia.org]
- 9. Diethyl ether - Wikipedia [en.wikipedia.org]
- 10. longdom.org [longdom.org]
- 11. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 12. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 16. Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation of the p38 inhibitory potencies of a series of 1-(piperidin-4-yl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl) imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and antitumor activity of novel thiophene-pyrimidine derivatives as EGFR inhibitors overcoming T790M and L858R/T790M mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
